2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane
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Overview
Description
2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane: is an organic compound with the molecular formula C10H10Br2O2 It is characterized by the presence of a dioxolane ring attached to a brominated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(2-hydroxy-5-methylphenyl)-1,3-dioxolane using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include less brominated or debrominated aromatic compounds.
Scientific Research Applications
Chemistry: 2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It can be used to investigate the mechanisms of action of brominated compounds in cellular processes .
Medicine: Its brominated structure can be modified to create derivatives with enhanced biological activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties such as flame retardancy .
Mechanism of Action
The mechanism of action of 2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane involves its interaction with molecular targets through its brominated aromatic ring. The bromine atoms can participate in halogen bonding, which influences the compound’s binding affinity to various receptors and enzymes . Additionally, the dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
5-Bromo-2-(bromomethyl)pyrimidine: This compound shares a similar brominated structure but differs in the presence of a pyrimidine ring instead of a dioxolane ring.
4-Bromomethylphenylboronic acid pinacol ester: This compound has a similar bromomethyl group but is attached to a boronic acid ester instead of a dioxolane ring.
3-Bromomethylphenylboronic acid pinacol ester: Similar to the previous compound but with the bromomethyl group in a different position on the aromatic ring.
Uniqueness: 2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane is unique due to the presence of both a brominated aromatic ring and a dioxolane ring.
Properties
IUPAC Name |
2-[2-bromo-5-(bromomethyl)phenyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c11-6-7-1-2-9(12)8(5-7)10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDMQOLBNKPQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)CBr)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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